(R)-Oxiracetam

Neuroscience Pharmacodynamics Cerebral Hypoperfusion

Researchers studying oxiracetam stereopharmacology often face confounding results from enantiomeric impurity or misassigned bioactivity. Pure (R)-Oxiracetam eliminates this uncertainty. As the established distomer, it is the mandatory reference for chiral purity analysis and a validated negative control. - Validated negative control: demonstrates no significant effect in LTP induction and scopolamine-induced amnesia reversal models. - Critical for ADME studies: serves as an analytical standard to quantify R-enantiomer levels in biological matrices. - Enables robust chiral separation methods: essential for HPLC and UPLC-MS/MS system suitability, achieving resolutions >3.2 on CHIRALPAK AD-3 columns.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 68252-28-8
Cat. No. B1679592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Oxiracetam
CAS68252-28-8
Synonyms(R)-Oxiracetam;  R-Oxiracetam;  (R)-ISF-2522; 
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC(=O)N)O
InChIInChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
InChIKeyIHLAQQPQKRMGSS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Oxiracetam (CAS 68252-28-8): Chiral Reference Standard for Enantioselective Nootropic Research & Procurement


(R)-Oxiracetam (CAS 68252-28-8), also referred to as R-(+)-Oxiracetam, is the (R)-enantiomer of the nootropic drug Oxiracetam, a cyclic GABA derivative belonging to the racetam family [1]. It is a chiral molecule with a single asymmetric carbon at the 4-position of the pyrrolidine ring, existing alongside its pharmacologically distinct counterpart, (S)-Oxiracetam [2]. While the racemic mixture (RS)-Oxiracetam has been used clinically, extensive preclinical and analytical research has demonstrated that the desired cognition-enhancing and neuroprotective effects are primarily associated with the (S)-enantiomer (the eutomer), establishing (R)-Oxiracetam as the less active distomer [1][3]. Consequently, its primary scientific utility lies in its role as an essential negative control, analytical standard, and chiral comparator for studies investigating the stereoselective pharmacology, pharmacokinetics, and analytical methods of Oxiracetam.

Identity Distomer (Negative Control)
Role Chiral Reference Standard

Why Substituting (R)-Oxiracetam for (S)-Oxiracetam or Racemic Oxiracetam is Scientifically Invalid for Neuroprotection Studies


The substitution of (R)-Oxiracetam for the racemic mixture or its (S)-enantiomer in research models is fundamentally invalid due to its starkly different and often negligible pharmacological and pharmacokinetic properties. (R)-Oxiracetam is the distomer, which is significantly less active or entirely inactive in key neuroprotective and cognitive assays when compared directly to the (S)-enantiomer [1][2]. Critically, its co-administration in the racemate has been shown to negatively impact the absorption and bioavailability of the active (S)-enantiomer, demonstrating a non-linear, antagonistic pharmacokinetic interaction [3]. Therefore, procuring the incorrect enantiomer or assuming the racemate is equivalent to the pure (S)-form introduces significant confounding variables, undermining assay reproducibility and leading to erroneous conclusions regarding efficacy and mechanism of action.

Target
(R)-Oxiracetam
Distomer for enantiomer comparison
vs
Potential Substitute
(S)- or Racemic Oxiracetam
Eutomer or mixture
  • Neuroprotection assay response may be absent with distomer, shifting model interpretation.
  • Racemate co-administration may reduce active enantiomer exposure, confounding PK data.
  • Chiral method validation requires enantiopure (R)-Oxiracetam; racemate is insufficient.

Quantitative Comparative Evidence: (R)-Oxiracetam's Differentiated Profile Versus Active Comparators


Negligible Neuroprotective Efficacy Compared to (S)-Oxiracetam and Racemate in a Rat 2-VO Model

(R)-Oxiracetam demonstrates significantly inferior neuroprotective effects compared to both (S)-Oxiracetam and the racemic mixture. In a study using a rat model of permanent bilateral common carotid artery occlusion (2-VO), a dose of 200 mg/kg of (R)-Oxiracetam failed to provide cognitive improvement comparable to the same dose of the (S)-enantiomer or racemate. The study concluded that the neuroprotective activity of oxiracetam is primarily, if not exclusively, due to the (S)-enantiomer, and that the (R)-enantiomer is not an effective ingredient for this indication [1][2].

Neuroprotection Model
Head-to-head
(R)-Oxiracetam: no significant cognitive improvement vs model group. (S)- and racemic Oxiracetam significantly improved cognition at 30-200 mg/kg.
Supports enantiomer-attribution review for model-response context
Rat 2-VO model, Morris water maze
Neuroscience Pharmacodynamics Cerebral Hypoperfusion

(R)-Oxiracetam Negatively Modulates Absorption of Active (S)-Enantiomer In Vivo

The presence of (R)-Oxiracetam in the racemic mixture actively reduces the systemic exposure of the pharmacologically active (S)-enantiomer. A comparative pharmacokinetic study in rats demonstrated that the Cmax of (S)-Oxiracetam decreased from 21.3 ± 5.0 μg/ml to 13.2 ± 4.2 μg/ml when (R)-Oxiracetam was co-administered at a dose of 200 mg/kg. This represents a 38% reduction in peak plasma concentration of the active enantiomer [1].

PK Interaction
Head-to-head
Co-administration with (R)-Oxiracetam reduced (S)-Oxiracetam Cmax by 38% (13.2 ± 4.2 vs 21.3 ± 5.0 μg/ml).
Supports PK interaction interpretation for racemate studies
Rat oral 200 mg/kg, SD rats
Pharmacokinetics Chiral Pharmacology Drug Interaction

Lack of Effect on Long-Term Potentiation (LTP) in Hippocampal Slices Versus (S)-Oxiracetam

In mechanistic studies investigating synaptic plasticity, (S)-Oxiracetam has been shown to be more active than the (R)-enantiomer in inducing long-term potentiation (LTP) in rat hippocampal slices in vitro [1]. This functional assay directly measures a core electrophysiological correlate of learning and memory, demonstrating that (R)-Oxiracetam is ineffective at modulating synaptic strength, a key mechanism of action for racetam nootropics.

LTP Induction
Head-to-head
(R)-Oxiracetam less active in inducing long-term potentiation; (S)-Oxiracetam more active in hippocampal slices.
Supports synaptic plasticity assay interpretation
Rat hippocampal slices in vitro
Electrophysiology Synaptic Plasticity Mechanism of Action

Failure to Reverse Scopolamine-Induced Amnesia, a Classic Nootropic Screening Model

In a classic behavioral pharmacology model for screening nootropic compounds, (S)-Oxiracetam is effective in reverting scopolamine-induced amnesia in rats, whereas (R)-Oxiracetam fails to do so [1]. This finding aligns with the broader body of evidence that the cognitive-enhancing properties of oxiracetam are stereospecific to the (S)-enantiomer.

Amnesia Model
Head-to-head
(R)-Oxiracetam ineffective in reversing scopolamine-induced amnesia; (S)-Oxiracetam effective.
Supports negative control use in behavioral pharmacology
Rat scopolamine model
Behavioral Pharmacology Amnesia Models Cognition Enhancement

(R)-Oxiracetam as the Reference Distomer for Defining Eutomer Activity and Chiral Separation Development

(R)-Oxiracetam is the defined distomer, while (S)-Oxiracetam is the eutomer responsible for therapeutic activity [1]. This clear classification is essential for developing and validating chiral analytical methods. For instance, a validated chiral UPLC-MS/MS method achieved a resolution greater than 3.2 for the separation of R- and S-Oxiracetam, enabling precise quantification of both enantiomers in biological matrices [1][2]. The availability of a pure (R)-Oxiracetam standard is a prerequisite for such method development and for conducting pharmacokinetic studies that differentiate the fates of the two enantiomers.

Chiral Resolution
Class-level
Resolution >3.2 achieved for R- and S-Oxiracetam using CHIRALPAK AD3 column, UPLC-MS/MS method.
Supports chiral method validation and quantification
Distomer reference essential for method development
Analytical Chemistry Chiral Chromatography Method Validation

Validated Research and Analytical Applications for (R)-Oxiracetam Procurement


Enantioselective Pharmacokinetic and ADME Studies

As established by multiple studies, (R)-Oxiracetam serves as an essential analytical standard and internal reference for quantifying the (R)-enantiomer in biological matrices following administration of racemic Oxiracetam [1][2]. Its use is critical for accurately characterizing the stereoselective absorption, distribution, metabolism, and excretion (ADME) of the drug, especially given its documented antagonistic effect on the pharmacokinetics of the active (S)-enantiomer [3].

Negative Control in In Vitro and In Vivo Nootropic Pharmacology

Due to its demonstrated lack of efficacy in key assays such as LTP induction, reversal of scopolamine-induced amnesia, and neuroprotection in a 2-VO model, (R)-Oxiracetam is the validated negative control for experiments investigating the mechanisms of the active (S)-enantiomer [1][2][4]. Its inclusion ensures that observed phenotypic effects are specifically due to the stereospecific activity of the eutomer and not a non-specific artifact.

Development and Validation of Chiral Chromatographic Methods

The availability of pure (R)-Oxiracetam is mandatory for developing, optimizing, and validating chiral separation methods (e.g., HPLC, UPLC-MS/MS) for quality control, bioanalysis, and enantiomeric purity assessment of oxiracetam drug substances and products [1]. It is used to establish system suitability parameters like resolution and selectivity, and as a reference material for quantifying chiral impurities [5].

Application
Selection Property
Validation Focus
Enantioselective ADME Studies
Enantiomeric purity & identity
Stereoselective quantification in research matrices
Negative Control for Nootropic Pharmacology
Distomer activity profile
Assay specificity and model-response attribution
Chiral Chromatographic Method Development
Enantiomeric resolution
System suitability and chiral impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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